Cas no 51306-44-6 (2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid)

2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid structure
51306-44-6 structure
商品名:2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
CAS番号:51306-44-6
MF:C9H6N3O2F
メガワット:207.16124
CID:1574521
PubChem ID:187834

2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
    • 2H-1,2,3-Triazole-4-carboxylic acid, 2-(2-fluorophenyl)-
    • 2-(2-fluorophenyl)triazole-4-carboxylic acid
    • Triazole-4-carboxylic acid, 2-(2-fluorophenyl)-
    • SCHEMBL23354796
    • 51306-44-6
    • DTXSID20199309
    • 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylicacid
    • FFPUYYDCLFRZGG-UHFFFAOYSA-N
    • DB-291640
    • 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid #
    • 2-(2-FLUOROPHENYL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID
    • インチ: InChI=1S/C9H6FN3O2/c10-6-3-1-2-4-8(6)13-11-5-7(12-13)9(14)15/h1-5H,(H,14,15)
    • InChIKey: FFPUYYDCLFRZGG-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C(=C1)N2N=CC(=N2)C(=O)O)F

計算された属性

  • せいみつぶんしりょう: 207.04448
  • どういたいしつりょう: 207.04440460g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • PSA: 68.01

2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM521415-1g
2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
51306-44-6 97%
1g
$893 2022-09-29
Crysdot LLC
CD11112987-1g
2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
51306-44-6 97%
1g
$1150 2024-07-17

2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid 関連文献

2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acidに関する追加情報

Introduction to 2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS No. 51306-44-6)

2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, identified by the Chemical Abstracts Service number 51306-44-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a triazole ring fused with a fluorophenyl group and a carboxylic acid moiety makes it a versatile scaffold for designing novel bioactive molecules.

The fluorophenyl group is particularly noteworthy, as fluorine substitution in aromatic rings often enhances metabolic stability, binding affinity, and pharmacokinetic profiles of pharmaceutical compounds. This feature has made such derivatives valuable in the synthesis of small-molecule inhibitors and therapeutic agents. The triazole ring, on the other hand, is a well-documented pharmacophore found in numerous drugs, including antifungals and antivirals, owing to its ability to modulate biological targets effectively.

The carboxylic acid functional group at the 4-position of the triazole ring introduces further reactivity, allowing for derivatization into esters, amides, or salts, which can be tailored to optimize solubility, bioavailability, and target specificity. These structural attributes collectively position 2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid as a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel scaffolds with therapeutic potential. The integration of machine learning algorithms has enabled researchers to predict the binding modes and interactions of such compounds with biological targets with unprecedented accuracy. This has accelerated the process of drug discovery, making molecules like 2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid more accessible for development into clinical candidates.

In particular, studies have highlighted the utility of fluorinated triazole derivatives in inhibiting enzymes associated with inflammatory pathways. The fluorophenyl group enhances interactions with key residues in enzyme active sites, leading to potent inhibition. For instance, derivatives of this class have shown promise in preclinical studies as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain management. Such findings align with the broader trend toward developing targeted therapies that modulate inflammatory responses while minimizing side effects.

Moreover, the adaptability of the triazole core allows for modifications that can fine-tune pharmacological properties. Researchers have explored various substituents at different positions of the triazole ring to modulate solubility, lipophilicity, and metabolic stability. For example, introducing polar groups at specific positions can enhance water solubility, while lipophilic substitutions can improve membrane permeability. These modifications are essential for optimizing drug-like properties and ensuring efficacy in vivo.

The carboxylic acid moiety also serves as a critical site for prodrug design. By converting this group into esters or amides, it is possible to mask polarities and improve oral bioavailability. Prodrug strategies are increasingly employed in drug development to overcome poor solubility or rapid metabolism issues. The versatility of 2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid makes it an attractive scaffold for such approaches.

Recent publications have demonstrated the synthesis of novel analogs derived from this compound that exhibit enhanced binding affinity for specific biological targets. For example, modifications at the 5-position of the triazole ring have been shown to improve interactions with bacterial enzymes involved in DNA replication. Such findings underscore the importance of structural optimization in developing antimicrobial agents against resistant strains.

The role of fluorine atoms in modulating electronic properties and intermolecular forces cannot be overstated. In 2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, the fluorine atom exerts a strong electron-withdrawing effect through induction and resonance effects. This influences hydrogen bonding patterns and ligand-receptor interactions significantly. Fluorine atoms can also participate in weak hydrogen bonding interactions (F-H...N), further enhancing binding specificity.

Computational studies have been instrumental in understanding these interactions at a molecular level. Molecular dynamics simulations and quantum mechanical calculations provide insights into how structural modifications affect binding affinities and kinetic stability. These tools are indispensable for guiding synthetic efforts toward high-affinity binders with improved pharmacokinetic profiles.

The pharmaceutical industry continues to invest heavily in heterocyclic compounds due to their diverse biological activities and synthetic accessibility. Among heterocycles,triazoles are particularly favored for their stability under physiological conditions and their ability to form multiple hydrogen bonds with biological targets. The combination of these features makes derivatives like 2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS No. 51306-44-6) compelling candidates for drug development.

In conclusion,cas no51306-44-6 (CAS No.) refers to a compound that represents a convergence of structural complexity and functional diversity, making it a valuable asset in modern medicinal chemistry research. Its unique combination of a fluorinated aromatic ring,triazole core,and carboxylic acid functionality offers numerous opportunities for innovation in drug discovery programs targeting various therapeutic areas.

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